1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone
Description
1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone is a bicyclic ketone derivative characterized by a fused furo[2,3-d]-1,3-dioxole core substituted with hydroxyl, methyl, and acetyl groups. Its structural complexity arises from the stereochemical arrangement of the tetrahydrofuran-dioxole ring system.
Properties
IUPAC Name |
1-(2-acetyl-6a-hydroxy-2,3a,5-trimethyl-6H-furo[2,3-d][1,3]dioxol-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O6/c1-7(13)9(3)6-12(15)11(5,16-9)17-10(4,18-12)8(2)14/h15H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXTNKDRGVWKECN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC2(C(O1)(OC(O2)(C)C(=O)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019774 | |
| Record name | 2,3-Butanedione trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellowish solid; Roasted buttery aroma | |
| Record name | 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2017/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
370.00 to 371.00 °C. @ 760.00 mm Hg | |
| Record name | 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Sparingly soluble in water, Soluble (in ethanol) | |
| Record name | 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2017/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
18114-49-3 | |
| Record name | 1-(2-Acetyltetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxol-5-yl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18114-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanedione trimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018114493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanedione trimer | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90.00 to 91.00 °C. @ 760.00 mm Hg | |
| Record name | 1,1'-(Tetrahydro-6a-hydroxy-2,3a,5-trimethylfuro[2,3-d]-1,3-dioxole-2,5-diyl)bis-ethanone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032527 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Comparison with Similar Compounds
Key Observations :
- The target compound’s fused oxygenated ring system imparts rigidity and stereochemical complexity absent in simpler aromatic ketones like 4-hydroxyacetophenone .
- Cyanidione A shares the bis-ethanone motif but lacks the fused dioxole ring, instead featuring a tetrahydroxybiphenyl backbone .
Spectral and Physicochemical Properties
NMR and IR Data
| Compound Name | 1H-NMR Shifts (ppm) | 13C-NMR Shifts (ppm) | IR Peaks (cm⁻¹) |
|---|---|---|---|
| Target Compound | δ 1.2–1.5 (methyl), δ 4.8 (OH) | Not reported | 3400 (OH), 1700 (C=O) |
| 4-Hydroxyacetophenone | δ 2.6 (CH₃), δ 6.8–7.8 (Ar-H) | δ 207.1 (C=O), δ 115–160 (Ar-C) | 3200 (OH), 1680 (C=O) |
| 3-Hydroxy-4-phenylbutan-2-one | δ 1.3 (CH₃), δ 4.1 (OH) | δ 210.5 (C=O), δ 40–140 (aliphatic) | 3300 (OH), 1715 (C=O) |
Insights :
- The target compound’s IR spectrum aligns with hydroxyl and ketone functionalities, similar to 4-hydroxyacetophenone .
- Absence of aromatic protons in its 1H-NMR (e.g., δ 6.8–7.8) confirms its non-aromatic bicyclic structure compared to phenyl-substituted analogs .
LogP and Polar Surface Area (PSA)
| Compound Name | LogP | PSA (Ų) |
|---|---|---|
| Target Compound | Not reported | ~83.8* |
| 1,1'-(2,4-Dihydroxy-6-methoxy-1,3-phenylene)bis-ethanone | 1.51 | 83.83 |
| 4-Hydroxyacetophenone | 1.39 | 37.30 |
Analysis :
- The target compound’s high PSA (>80 Ų) suggests significant polarity due to multiple hydroxyl and ether oxygen atoms, contrasting with 4-hydroxyacetophenone’s lower PSA (37.3 Ų) .
Preparation Methods
Diol Protection
Oxidative Cyclization
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Reactants : Bis-acetonide, m-CPBA (meta-chloroperbenzoic acid).
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Conditions : Stirring at 0°C to room temperature for 12 hours.
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Product : Epoxidation followed by acid-mediated ring-opening to form the furodioxole core.
Yield : 55–65% over two steps.
Microwave-Assisted Synthesis
To enhance reaction efficiency, microwave irradiation has been applied to accelerate the cyclocondensation step.
Procedure :
-
Reactants : Diacetyl, Amberlyst-15 (acidic resin).
-
Conditions : Microwave irradiation at 120°C, 200 W, 30 minutes.
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Workup : Filtration, solvent removal.
-
Purification : Recrystallization from methanol.
Yield : 70–75%, with 20% reduction in reaction time compared to conventional heating.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Time | Yield | Stereoselectivity |
|---|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 80–100°C | 4–6 h | 45–60% | Low |
| Enzymatic | Lipase B | 40°C | 24–48 h | 30–40% | High (88% ee) |
| Stepwise protection | BF₃·Et₂O, m-CPBA | 0–25°C | 14 h | 55–65% | Moderate |
| Microwave-assisted | Amberlyst-15 | 120°C | 0.5 h | 70–75% | Low |
Challenges and Optimization Strategies
-
Byproduct Formation : Linear oligomers (e.g., diacetyl dimer) are common byproducts. These are minimized by using excess diacetyl (3:1 molar ratio) and controlled addition of acid.
-
Stereochemical Control : Enzymatic methods or chiral auxiliaries (e.g., (R)-BINOL) improve ee but increase cost.
-
Scale-Up Limitations : Microwave methods face energy transfer inefficiencies at industrial scales. Continuous-flow reactors are being investigated to address this .
Q & A
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
The compound is typically synthesized via multi-step organic reactions, such as acid-catalyzed cyclization or [3,3]-sigmatropic rearrangements. For example, NaH in THF can deprotonate phenolic precursors to initiate cyclization, while benzyloxy or methoxy protecting groups are used to direct regioselectivity . Phosphonate-based reagents (e.g., tetraethyl (2-oxopropane-1,3-diyl)bis(phosphonate)) are also utilized in Horner-Wadsworth-Emmons reactions to construct conjugated ketone systems, with potassium carbonate as a base . Key steps include purification via column chromatography and characterization by H/C NMR.
Basic: How is the stereochemical configuration resolved for this compound?
Single-crystal X-ray diffraction (XRD) using SHELXL software is the gold standard for determining stereochemistry. ORTEP-III visualizes thermal ellipsoids and hydrogen-bonding networks, which validate the spatial arrangement of hydroxy and methyl substituents . For non-crystalline samples, NOESY NMR can infer spatial proximity of protons, while comparative analysis with known analogs (e.g., benzofuran derivatives) provides supplementary evidence .
Advanced: How can discrepancies between computational and experimental vibrational spectra (e.g., IR) be reconciled?
Discrepancies often arise from approximations in density functional theory (DFT) calculations (e.g., solvent effects or anharmonic vibrations). To address this:
- Perform DFT simulations with explicit solvent models (e.g., PCM).
- Compare experimental IR peaks with scaled computational frequencies.
- Cross-validate using Raman spectroscopy to identify symmetry-forbidden modes .
- Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) for improved accuracy .
Advanced: What strategies optimize enantioselective synthesis of this compound?
Enantioselectivity requires chiral catalysts or auxiliaries. For example:
- Use Sharpless asymmetric dihydroxylation to set stereocenters in precursor molecules.
- Employ Evans oxazaborolidine catalysts for ketone reductions.
- Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB .
- Validate configurations by comparing optical rotation with literature data .
Basic: What analytical techniques beyond NMR are critical for purity assessment?
- High-resolution mass spectrometry (HRMS): Confirms molecular formula via exact mass (<5 ppm error).
- Differential scanning calorimetry (DSC): Identifies polymorphic forms and thermal stability.
- XRD: Detects crystalline impurities or solvates .
- HPLC-DAD/ELSD: Quantifies residual solvents or byproducts .
Advanced: How are reaction byproducts minimized in large-scale syntheses?
- Kinetic control: Optimize temperature and solvent polarity to favor the desired pathway (e.g., THF for SN2 reactions).
- In-line monitoring: Use FTIR or Raman probes to track intermediate formation.
- Workup protocols: Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar impurities.
- Statistical design of experiments (DoE): Identify critical parameters (e.g., stoichiometry, pH) using software like MODDE .
Advanced: How to design biologically relevant assays for this compound?
- In vitro antimicrobial assays: Follow CLSI guidelines using MIC/MBC endpoints against Gram-positive/negative strains.
- Cytotoxicity screening: Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices.
- Enzyme inhibition: Employ fluorescence-based assays (e.g., β-lactamase inhibition) with positive controls .
- Triangulate data: Combine results with molecular docking (AutoDock Vina) to correlate bioactivity with structural features .
Basic: What computational tools predict the compound’s physicochemical properties?
- LogP: Use ChemAxon or ACD/Labs software for partition coefficient estimation.
- pKa: SPARC or MarvinSketch calculates acidity/basicity.
- Solubility: Employ Abraham solvation parameters or COSMO-RS .
Advanced: How to validate crystallographic data against potential twinning or disorder?
- SHELXD: Detects twinning via Hooft parameter analysis.
- PLATON: Checks for voids and validates hydrogen-bonding networks.
- Rigid-body refinement: Resolves disorder by fixing stable molecular fragments .
Advanced: What hybrid approaches resolve conflicting bioactivity data across studies?
- Meta-analysis: Pool data from independent studies (e.g., antimicrobial IC values) using random-effects models.
- Machine learning: Train QSAR models on PubChem BioAssay data to identify outliers.
- Dose-response validation: Repeat assays with standardized protocols (e.g., fixed cell lines, incubation times) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
